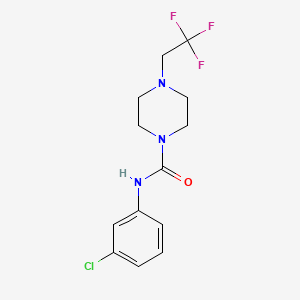![molecular formula C20H22N4O2 B15117147 3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B15117147.png)
3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine is a complex organic compound that features a pyridazine core substituted with a phenyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a 3-methyl-1,2-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the phenyl group and the methoxy group. The pyrrolidine ring is then synthesized and attached to the methoxy group. Finally, the 3-methyl-1,2-oxazole moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets or pathways.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
- 3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyrimidine
- 3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyrazine
Uniqueness
What sets 3-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific biological activities or chemical reactivity that make it particularly valuable for certain applications.
Propiedades
Fórmula molecular |
C20H22N4O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-methyl-5-[[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C20H22N4O2/c1-15-11-18(26-23-15)13-24-10-9-16(12-24)14-25-20-8-7-19(21-22-20)17-5-3-2-4-6-17/h2-8,11,16H,9-10,12-14H2,1H3 |
Clave InChI |
XLTMZNOYMNAKCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(propan-2-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B15117066.png)
![3-(3-Fluorophenyl)-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15117086.png)
![2-[1-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117091.png)

![2-{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117099.png)
![3-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B15117104.png)
![6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B15117107.png)
![ethyl 4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine-1-carboxylate](/img/structure/B15117114.png)
![4-[4-(9H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15117133.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline-4-carbonitrile](/img/structure/B15117140.png)
![3-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15117143.png)
![2-[(pyrimidin-4-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B15117148.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B15117155.png)
![2-cyclopropyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B15117159.png)
